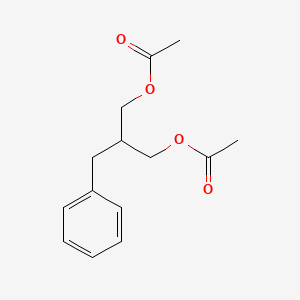
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is a coordination compound that features a cobalt(II) ion complexed with a chiral salen ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The chiral nature of the ligand imparts unique stereochemical properties to the complex, making it a valuable tool in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves the following steps:
Preparation of the Salen Ligand: The ligand is synthesized by condensing 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-diaminocyclohexane in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Complexation with Cobalt(II): The resulting salen ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in a suitable solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate complex formation.
Industrial Production Methods
While the laboratory synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The cobalt(III) complex can be reduced back to cobalt(II) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the salen ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands and solvents depending on the desired substitution.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
科学的研究の応用
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has a wide range of scientific research applications, including:
Asymmetric Catalysis: Used as a catalyst in asymmetric synthesis reactions to produce enantiomerically pure compounds.
Organic Synthesis: Facilitates various organic transformations, including epoxidation, cyclopropanation, and aziridination.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) involves the coordination of the cobalt(II) ion with the salen ligand, which creates a chiral environment around the metal center. This chiral environment is crucial for the compound’s catalytic activity in asymmetric synthesis. The cobalt center can undergo redox changes, facilitating various chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and substrate being used.
類似化合物との比較
Similar Compounds
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): The enantiomer of the (R,R) compound, used in similar applications but with opposite stereochemistry.
N,N’-Bis(salicylidene)ethylenediaminocobalt(II): A related compound with a different ligand structure, used in various catalytic applications.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III): A manganese analog with similar catalytic properties.
Uniqueness
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is unique due to its chiral salen ligand, which imparts specific stereochemical properties to the complex. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure compounds is essential. The cobalt center also provides distinct redox properties that are advantageous in various chemical reactions.
特性
CAS番号 |
176763-62-5 |
|---|---|
分子式 |
C36H54CoN2O2 |
分子量 |
605.8 g/mol |
IUPAC名 |
cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1 |
InChIキー |
PCZWNUHBFITYKI-GAQUOPITSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
異性体SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







